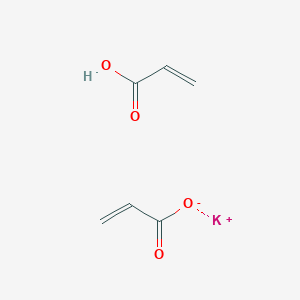

Potassium;prop-2-enoate;prop-2-enoic acid

Beschreibung

Historical Context and Evolution of Acrylate (B77674) Polymer Science

The journey of acrylate polymer science is marked by key discoveries and innovations over nearly two centuries. The foundational monomers, acrylic acid and methacrylic acid, were first discovered in 1843 and 1865, respectively. nih.gov A pivotal moment came in 1880 when G. W. A. Kahlbaum reported the first synthesis of an acrylic polymer. wikipedia.orgmfa.orgepfl.ch

The early 20th century saw significant progress in understanding and utilizing these materials. In Germany, Otto Röhm's doctoral work in 1901 on the polymerization products of acrylic acid laid further groundwork, leading to a patent for the process in 1915. mfa.org The industrial-scale production of polymethyl methacrylate (B99206) (PMMA) began in 1928. nih.gov By the 1930s, acrylic polymers like PMMA were being marketed as glass substitutes under trade names such as Plexiglas® and Lucite®, and their application expanded into the field of dentistry. nih.govmfa.org

The 1940s and 1950s brought a wave of new applications, including the discovery of intraoral polymerization of dental resins, the development of acrylic-based paints, and the introduction of the first acrylic fiber, Orlon®, in 1950. nih.govmfa.org The development of superabsorbent polymers, such as poly(potassium acrylate), emerged in the early 1970s as an evolution of this foundational polymer chemistry, aiming to create materials with exceptional water-retention capabilities. gelsap.com

Table 1: Timeline of Key Developments in Acrylate Polymer Science

| Year | Development | Significance | Reference(s) |

| 1843 | Discovery of acrylic acid. | Identification of the foundational monomer for acrylate polymers. | nih.gov |

| 1865 | Discovery of methacrylic acid. | Identification of a related monomer, leading to polymethacrylates. | nih.gov |

| 1880 | First synthesis of an acrylic polymer. | G. W. A. Kahlbaum demonstrates the polymerization of acrylates. | wikipedia.orgmfa.orgepfl.ch |

| 1901 | Otto Röhm's doctoral thesis on acrylic acid polymerization. | Advanced the academic understanding of acrylate polymerization. | mfa.org |

| 1928 | Industrial production of polymethyl methacrylate (PMMA). | Marked the beginning of large-scale commercial use of acrylics. | nih.gov |

| 1930s | Commercialization of PMMA as glass substitutes (e.g., Plexiglas®). | Established acrylics as important materials in industry and consumer goods. | mfa.org |

| 1950 | Introduction of the first acrylic fiber (Orlon®). | Expanded the application of acrylates into the textiles industry. | mfa.org |

| 1970s | Development of superabsorbent polymers. | Led to materials like poly(potassium acrylate) for specialized applications. | gelsap.com |

Academic Significance and Research Trajectories of Ionic Acrylate Polymers

Ionic acrylate polymers, including poly(potassium acrylate), are a distinct class of materials known as anionic polyelectrolytes. nih.gov Their properties, such as hydrophilicity and swelling capacity, are governed by electrostatic interactions within the polymer chains and are sensitive to the surrounding pH and ionic strength. nih.gov This responsiveness makes them a subject of significant academic interest, with research spanning numerous disciplines.

A primary research trajectory focuses on their application as superabsorbent polymers (SAPs). Poly(potassium acrylate) is particularly valued in agriculture and horticulture for its ability to improve the water-holding capacity of soil. wikipedia.org Unlike sodium-based polyacrylates, the potassium variant does not contribute to soil salinization and provides potassium, a plant nutrient. wikipedia.org Research in this area investigates how these hydrogels can absorb and then slowly release water and dissolved nutrients to plant roots, thereby reducing irrigation frequency and mitigating drought stress. wikipedia.orggelsap.comgelsap.com The mechanism involves a cross-linked molecular structure with hydrophilic groups that can absorb water up to 500 times the polymer's weight, forming a stable hydrogel. gelsap.comchemtexltd.com

Another significant area of research involves the synthesis and characterization of novel ionic liquid (IL) monomers and polymers derived from acrylates. azom.commdpi.com These materials are being explored for advanced applications, such as electrolytes for lithium-ion batteries, where they offer potential advantages in ionic conductivity and thermal stability. mdpi.comacs.org Researchers are synthesizing new ionic liquid methacrylates and studying how the choice of different anions influences polymerization kinetics and the resulting polymer's properties, such as its glass transition temperature. azom.com The ability to tailor these properties by modifying the chemical structure opens up possibilities for creating materials for specialized uses, including 3D printing and the development of advanced sensors. azom.commdpi.comresearchgate.net However, controlling the polymerization process for acrylates remains a challenge due to potential side reactions, which is an active area of investigation. researchgate.net

Table 2: Research Findings on Ionic Acrylate Polymers

| Research Area | Key Findings | Potential Applications | Reference(s) |

| Superabsorbent Polymers (SAPs) | Poly(potassium acrylate) can absorb hundreds of times its weight in water, forming a hydrogel that slowly releases moisture. wikipedia.org It improves soil water retention and nutrient availability. wikipedia.orggelsap.com | Agriculture, horticulture, drought mitigation, soil conditioning. | wikipedia.orggelsap.comgelsap.comchemtexltd.com |

| Ionic Liquid (IL) Monomers | The choice of anion significantly influences the melting point, glass transition temperature, and polymerization kinetics of ionic liquid methacrylates. azom.com They can be designed for fast photoinitiated polymerization. azom.com | Electrolytes in batteries, 3D printing inks, coatings, sensors. | azom.commdpi.commdpi.com |

| Polymer Synthesis and Control | Living anionic polymerization of acrylates is challenging due to side reactions, but new strategies are being developed to control the process and produce polymers with specific molecular weights. researchgate.net | Creation of highly defined and functional polymers for specialized applications. | researchgate.net |

| Polyelectrolyte Properties | The swelling and hydrophilic properties of ionic acrylates are dependent on pH and ionic strength, allowing for environmentally responsive materials. nih.gov | Biomedicine, environmental remediation, smart materials. | nih.gov |

Scope and Objectives of the Research Outline

This article provides a focused examination of the chemical compound system "Potassium;prop-2-enoate;prop-2-enoic acid," the monomer and resulting polymer known as poly(potassium acrylate). The objective is to present a scientifically grounded overview of this system within the context of advanced materials research.

The scope is strictly defined by the preceding sections. It begins with the historical evolution of the broader class of acrylate polymers to establish the scientific lineage of the target compound. It then delves into the academic significance and current research directions for ionic acrylate polymers, highlighting their role as polyelectrolytes and the diverse applications being explored, from agricultural hydrogels to advanced ionic liquids. This structured approach aims to deliver a thorough and informative account, adhering to a professional and authoritative tone, based on established scientific findings.

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

9003-02-5 |

|---|---|

Molekularformel |

C6H7KO4 |

Molekulargewicht |

182.22 g/mol |

IUPAC-Name |

potassium;prop-2-enoate;prop-2-enoic acid |

InChI |

InChI=1S/2C3H4O2.K/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+1/p-1 |

InChI-Schlüssel |

OESICJXHUIMSJC-UHFFFAOYSA-M |

Kanonische SMILES |

C=CC(=O)O.C=CC(=O)[O-].[K+] |

Herkunft des Produkts |

United States |

Monomer Reactivity and Precursor Chemistry of Potassium Acrylate

Chemical Transformations Leading to Potassium Acrylate (B77674) Monomers

The synthesis of potassium acrylate monomers is a critical step for its subsequent use in polymerization and other chemical processes. The most common and industrially significant method involves the direct neutralization of acrylic acid.

Neutralization Reactions of Acrylic Acid with Potassium Hydroxide (B78521)

The principal route for the production of potassium acrylate is the acid-base neutralization reaction between acrylic acid (prop-2-enoic acid) and a potassium source, most commonly potassium hydroxide (KOH). google.comumn.edu This reaction is a straightforward and efficient method to generate the potassium salt of acrylic acid in an aqueous solution. google.com The process involves the controlled addition of a potassium hydroxide solution to acrylic acid. prepchem.com

The reaction can be represented by the following chemical equation:

CH₂=CHCOOH + KOH → CH₂=CHCOOK + H₂O

This exothermic reaction requires careful control of temperature to prevent premature polymerization of the acrylate monomer, which is highly reactive. epo.org The degree of neutralization can be controlled by the stoichiometry of the reactants, and processes can be designed to achieve a specific pH or a desired monomer concentration. google.com For instance, a 75% neutralization degree can be achieved by adjusting the relative amounts of acrylic acid and potassium hydroxide. google.com

Table 1: Example of Reagents for Potassium Acrylate Synthesis via Neutralization

| Reactant | Role | Example Quantity | Reference |

| Acrylic Acid | Acid Precursor | 72.1 g | google.com |

| Potassium Hydroxide (85% purity) | Neutralizing Agent | 49.5 g | google.com |

| Deionized Water | Solvent | 22.2 g | google.com |

This table is illustrative of a laboratory-scale synthesis for preparing an aqueous solution of potassium acrylate. google.com

Alternative Routes for Monomer Generation

While neutralization with potassium hydroxide is the most prevalent method, other potassium-containing bases can also be employed. An alternative method involves the use of potassium carbonate (K₂CO₃) to neutralize acrylic acid. epo.org This reaction also yields potassium acrylate, with the co-products being water and carbon dioxide gas.

The reaction with potassium carbonate proceeds as follows:

2CH₂=CHCOOH + K₂CO₃ → 2CH₂=CHCOOK + H₂O + CO₂

This method can be advantageous in certain applications where the evolution of carbon dioxide is manageable and the use of a less caustic base than potassium hydroxide is preferred. epo.org

Furthermore, the broader field of precursor chemistry includes the development of sustainable routes to acrylic acid itself. Bio-based synthesis pathways, starting from renewable resources like furfural (B47365) (derived from biomass), are being explored to produce acrylic acid. nih.gov This "green" acrylic acid can then be neutralized by a potassium source to form bio-based potassium acrylate. nih.gov

Spectroscopic Characterization of Monomeric Species

Spectroscopic techniques are essential for the identification and characterization of the potassium acrylate monomer, confirming its chemical structure and purity.

Infrared Spectroscopic Analysis

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in potassium acrylate. The IR spectrum of an acrylate salt is distinct from its carboxylic acid precursor. The most significant change is the disappearance of the broad O-H stretching band of the carboxylic acid group (typically around 3000 cm⁻¹) and the shift in the carbonyl (C=O) stretching frequency.

In acrylic acid, the carbonyl peak is observed around 1733 cm⁻¹. google.com Upon formation of the potassium acrylate salt, the carboxylate anion (COO⁻) is formed. This results in two characteristic asymmetric and symmetric stretching vibrations.

Table 2: Characteristic Infrared Absorption Bands for Acrylate Species

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Compound | Reference |

| C=O (Carboxylic Acid) | Stretch | ~1733 | Acrylic Acid | google.com |

| C=C | Stretch | ~1635 | Acrylic Acid | google.com |

| COO⁻ (Carboxylate) | Asymmetric Stretch | ~1535-1536 | Acrylate Salt | researchgate.net |

| C=O (in Amide) | Stretch | ~1670-1691 | Acrylamide (B121943) Copolymer | google.comresearchgate.net |

| N-H | Strain/Bend | ~1356, 3200-3342 | Acrylamide | google.com |

Note: The exact positions of the peaks can be influenced by the physical state of the sample and its chemical environment (e.g., in a copolymer). google.comresearchgate.net

The presence of a strong absorption band in the region of 1535-1560 cm⁻¹ is a key indicator of the formation of the acrylate salt. researchgate.net

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic structure of a molecule. For the potassium acrylate monomer (CH₂=CHCOOK), both ¹H NMR and ¹³C NMR would provide distinct signals for the vinyl protons and carbons.

¹H NMR: The spectrum would be expected to show signals corresponding to the three vinyl protons. Due to spin-spin coupling, these would appear as a complex multiplet system. The absence of the acidic proton signal (which in acrylic acid is typically a broad singlet at high ppm values) would confirm the formation of the salt. In polyacrylates, the sharp vinyl proton signals (typically 5.8-6.4 ppm) disappear upon polymerization, indicating the consumption of the monomer.

¹³C NMR: The ¹³C NMR spectrum would be expected to show three distinct signals for the three carbon atoms in the acrylate anion.

A signal for the carbonyl carbon (C=O) in the carboxylate group.

Two signals for the vinyl carbons (CH₂=CH).

The chemical shifts would differ from those of acrylic acid due to the deprotonation of the carboxylic acid group. Data from various acrylate monomers show the vinyl carbons typically resonate in the 128-132 ppm range, while the carbonyl carbon appears further downfield. researchgate.net The analysis of related polymers and copolymers through advanced 2D NMR techniques like HSQC and TOCSY has been crucial in assigning the complex spectra of polymeric forms. iupac.org

Polymerization Methodologies and Reaction Mechanisms of Poly Potassium Acrylate and Copolymers

Free Radical Polymerization Techniques

Free radical polymerization is a chain reaction process involving three key stages: initiation, propagation, and termination. The process is initiated by the generation of free radicals from an initiator molecule. These radicals then react with monomer units to propagate a growing polymer chain. The reaction concludes when the growing chains are terminated.

The initiation phase is a critical step in free radical polymerization as it dictates the rate of polymerization and the number of growing polymer chains. The choice of initiator system depends on factors such as the desired reaction temperature and the solvent system.

Potassium persulfate (KPS) is a widely utilized water-soluble initiator for the polymerization of acrylic monomers in aqueous solutions. nih.govacs.orgatamankimya.comsawaint.com Its mechanism of action involves the thermal decomposition of the persulfate dianion to generate highly reactive sulfate (B86663) radical anions. nih.govymerdigital.com

The decomposition of potassium persulfate in an aqueous solution can be represented by the following reaction:

K₂S₂O₈ → 2 K⁺ + S₂O₈²⁻

S₂O₈²⁻ ⇌ 2 SO₄⁻•

These sulfate radicals (SO₄⁻•) then initiate the polymerization by reacting with an acrylate (B77674) monomer, creating a new radical center on the monomer unit which then propagates the polymer chain. nih.gov The rate of decomposition of KPS is temperature-dependent, with higher temperatures leading to a faster rate of radical generation. tandfonline.com This characteristic allows for the control of the initiation rate by adjusting the reaction temperature.

| Initiator | Chemical Formula | Decomposition Reaction | Typical Application |

| Potassium Persulfate | K₂S₂O₈ | S₂O₈²⁻ → 2 SO₄⁻• | Emulsion and solution polymerization of acrylic monomers nih.govacs.org |

Ammonium (B1175870) persulfate (APS) is another common persulfate initiator used in the polymerization of acrylamide (B121943) and its derivatives. mst.eduresearchgate.net Similar to KPS, it generates sulfate radicals upon thermal decomposition. APS is often preferred in certain applications due to its higher solubility in water compared to KPS. researchgate.net Both ammonium and potassium persulfates are used as initiators for emulsion polymerization in the preparation of acrylics. atamankimya.comevonik.com

Ceric ammonium nitrate (B79036) (CAN) is a versatile redox initiator, particularly effective for graft copolymerization of acrylic monomers onto various backbones like cellulose (B213188) and starch. nih.govwisdomlib.orgacs.orgvjs.ac.vn The initiation mechanism involves the reduction of Ce(IV) to Ce(III), which generates a free radical on the substrate molecule. This macroradical then initiates the polymerization of the acrylic monomer. The rate of graft copolymerization has been shown to be dependent on the concentration of both the monomer and the ceric ammonium nitrate. nih.govacs.org

| Initiator System | Components | Mechanism | Primary Use |

| Ammonium Persulfate | (NH₄)₂S₂O₈ | Thermal decomposition to sulfate radicals | Free radical polymerization in aqueous systems mst.eduresearchgate.net |

| Ceric Ammonium Nitrate | (NH₄)₂Ce(NO₃)₆ | Redox reaction with a substrate to form a macroradical | Graft copolymerization of acrylates nih.govwisdomlib.org |

Redox initiator systems are employed to generate radicals at lower temperatures than what is required for the thermal decomposition of single initiators. cmu.eduepa.gov This is particularly advantageous for polymerizations where high temperatures might lead to undesirable side reactions. These systems consist of an oxidizing agent and a reducing agent. cmu.edu

A common redox pair for acrylate polymerization is the combination of a persulfate (like KPS or APS) with a reducing agent such as ascorbic acid, sodium thiosulfate, or sodium metabisulfite (B1197395). ymerdigital.commst.educmu.edumdpi.com For instance, the potassium persulfate/ascorbic acid system generates radicals through the reduction of the persulfate by ascorbic acid. ymerdigital.comresearchgate.net This allows for efficient polymerization at or near room temperature. The rate of polymerization initiated by redox pairs is influenced by the concentration of both the oxidizing and reducing agents. researchgate.netresearchgate.net

| Redox Pair Components | Example | Mechanism | Advantage |

| Oxidizing Agent / Reducing Agent | Potassium Persulfate / Ascorbic Acid | One-electron transfer reaction generating free radicals | Lower activation energy, enabling polymerization at lower temperatures cmu.eduresearchgate.net |

| Oxidizing Agent / Reducing Agent | Ammonium Persulfate / Sodium Thiosulfate | Redox reaction producing initiating radicals | Control over initiation rate at moderate temperatures mst.edu |

Once initiated, the monomer radical rapidly adds to other monomer molecules in the propagation step, leading to the growth of the polymer chain. acs.orgyoutube.com This process is a sequential addition of monomers to the active radical center at the end of the growing chain. youtube.com

R-M• + M → R-M-M•

Termination of the growing polymer chains in free radical polymerization can occur through two primary mechanisms: combination (or coupling) and disproportionation. acs.orgyoutube.comacs.org

Combination: Two growing polymer chains react to form a single, longer, non-radical polymer chain. youtube.com

Disproportionation: A hydrogen atom is transferred from one growing polymer chain to another, resulting in two terminated polymer chains, one with a saturated end and the other with an unsaturated end. nih.govyoutube.com

The predominant termination mechanism for acrylates has been a subject of investigation. While combination is often considered a significant pathway, some studies suggest that disproportionation is the exclusive termination reaction at certain temperatures. nih.govresearchgate.net At higher temperatures, back-biting reactions can occur, leading to the formation of mid-chain radicals, which can further complicate the termination pathways. nih.gov

The kinetics of free radical polymerization of acrylates are influenced by several factors, including monomer concentration, initiator concentration, and temperature. The rate of polymerization is generally proportional to the square root of the initiator concentration and directly proportional to the monomer concentration. orientjchem.org

| Kinetic Phenomenon | Description | Cause | Effect on Polymerization |

| Autoacceleration (Gel Effect) | A sharp increase in the rate of polymerization at high conversions. imaging.org | Decreased termination rate due to increased viscosity and reduced radical mobility. imaging.org | Increased rate of polymerization and higher molecular weight. orientjchem.org |

| Autodeceleration | A decrease in the rate of polymerization at very high conversions. imaging.org | Propagation becomes diffusion-controlled as monomer mobility is restricted. imaging.org | The reaction slows down and may not reach 100% conversion. imaging.org |

Controlled Polymerization Strategies

Graft Copolymerization Onto Biopolymeric Substrates

Graft copolymerization is a significant method for modifying the properties of natural polymers by attaching synthetic polymer chains to the biopolymer backbone. This technique enhances properties such as water absorbency, making these materials suitable for various applications.

Starch-Graft-Polyacrylate Systems and Their Synthesis

The synthesis of starch-graft-poly(potassium acrylate) copolymers is a widely researched area aimed at creating superabsorbent materials. The process typically involves free radical polymerization. nih.govscientific.net The reaction mechanism begins with the generation of free radicals from an initiator, such as potassium persulfate (KPS) or ceric ammonium nitrate (CAN). researchgate.netmdpi.com When heated, the persulfate initiator forms sulfate anion radicals. researchgate.net These radicals abstract hydrogen atoms from the hydroxyl groups on the starch backbone, creating macro-radicals. researchgate.net These active sites on the starch molecule then initiate the polymerization of acrylic acid (or its potassium salt), leading to the formation of grafted poly(acrylic acid) chains. researchgate.netmdpi.com

Several methods are employed for this synthesis, including solution polymerization and inverse suspension polymerization. researchgate.net Inverse suspension polymerization, for instance, has been used to synthesize superabsorbent starch-graft-poly(potassium acrylate-co-acrylamide), resulting in fine, spherical particles with good compressive strength. researchgate.net The choice of initiator influences the reaction conditions; for example, persulfate-initiated reactions generally require higher temperatures and longer durations compared to those initiated by ceric ions. mdpi.com The resulting graft copolymer combines the biodegradability of starch with the high water-absorption capacity of poly(potassium acrylate). scientific.net

Table 1: Initiators and Methods for Starch-Graft-Polyacrylate Synthesis

| Initiator | Polymerization Method | Key Characteristics |

|---|---|---|

| Potassium Persulfate (KPS) | Solution Polymerization, Emulsion Polymerization | Generates sulfate anion radicals upon heating to initiate grafting. researchgate.netscielo.br |

| Ceric Ammonium Nitrate (CAN) | Redox Polymerization | Forms a redox complex with starch hydroxyl groups to create radicals. researchgate.netmdpi.com |

| Benzoyl Peroxide (BPO) | Free Radical Polymerization | Used as an initiator in aqueous medium. scielo.br |

| Ammonium Persulfate (APS) | Inverse Emulsion Polymerization | Used as an initiator for raw materials like cassava starch. researchgate.net |

Cellulose and Chitosan-Based Graft Copolymers

Cellulose and chitosan are other abundant biopolymers used as backbones for grafting with poly(potassium acrylate) to create functional materials.

Cellulose-Based Copolymers: The synthesis of cellulose-graft-poly(potassium acrylate) involves initiating a graft polymerization reaction of acrylic acid onto the cellulose backbone. A novel semi-interpenetrating polymer network (semi-IPN) superabsorbent was prepared using wheat straw cellulose, where acrylic acid was grafted in the presence of a redox initiating system. researchgate.net The hydroxyl groups on the cellulose chains are the sites for the grafting of vinyl monomers, which enhances the material's hydrophilicity. nih.gov The process often uses free radical polymerization initiated by chemical initiators or radiation. nih.govncsu.edu The resulting copolymers have potential applications in agriculture as water-retaining agents. nih.gov Characterization using techniques like FTIR confirms the successful grafting of the monomer onto the cellulose structure. researchgate.net

Chitosan-Based Copolymers: Chitosan, a deacetylated derivative of chitin, possesses reactive amino and hydroxyl groups that are suitable for graft copolymerization. nih.gov The synthesis of chitosan-graft-poly(potassium acrylate) typically employs free-radical polymerization. nih.gov An initiator, such as ammonium persulfate or potassium persulfate, is used to create radical sites on the chitosan backbone, which then initiate the polymerization of acrylic acid monomers. nih.govmdpi.com This modification aims to produce superabsorbent hydrogels. aip.org For example, superabsorbent hydrogels of poly(potassium acrylate) and nanochitosan have been synthesized using gamma irradiation. aip.org The structure of these copolymers is confirmed through analytical methods like FTIR spectroscopy. nih.govaip.org The proposed reaction mechanism involves the decomposition of the initiator to form sulfate anion radicals, which then abstract hydrogen from the chitosan backbone to create active sites for grafting. mdpi.com

Integration of Glucomannan in Poly(Potassium Acrylate) Networks

Glucomannan, a polysaccharide found in the konjac plant, can be integrated into poly(potassium acrylate) networks to form superabsorbent hydrogels. unsri.ac.idhueuni.edu.vn The synthesis is often carried out using gamma irradiation, which induces the formation of radicals. unsri.ac.id The radiolysis of water produces H· and OH· radicals that attack the glucomannan molecules, creating glucomannan radicals. unsri.ac.id These radicals then initiate the crosslinking of acrylic acid onto the glucomannan backbone, leading to the formation of a three-dimensional network structure. unsri.ac.id This network is capable of holding significant amounts of water within its matrix. unsri.ac.id The properties of the resulting hydrogel, such as its swelling ratio, can be tailored by adjusting the synthesis conditions, including the concentration of glucomannan. unsri.ac.idhueuni.edu.vn The incorporation of glucomannan can result in biodegradable hydrogels with potential applications in various fields, including personal care products. unsri.ac.id

Copolymerization with Diverse Co-monomers

Copolymerization of potassium acrylate with other monomers is a versatile strategy to tailor the properties of the resulting polymer for specific applications.

Synthesis and Characterization of Poly(Potassium Acrylate-co-Acrylamide) Systems

Poly(potassium acrylate-co-acrylamide) is a widely studied superabsorbent polymer synthesized through the copolymerization of potassium acrylate and acrylamide monomers. Various polymerization techniques can be employed, including inverse suspension polymerization and photopolymerization. researchgate.netnih.gov Inverse suspension polymerization yields spherical particles and is influenced by factors such as monomer concentration and the ratio of water to oil. researchgate.nethanrimwon.com Photopolymerization offers a method to control the synthesis temperature, which can lead to higher structural stability in the resulting hydrogels. nih.gov

The reaction involves the use of a crosslinking agent, such as N,N'-methylenebisacrylamide (MBA), and an initiator, like potassium persulfate. hanrimwon.com The properties of the final copolymer, including its swelling capacity and mechanical strength, are highly dependent on the reaction conditions and the composition of the monomers. nih.govhanrimwon.com For instance, the swelling ratio is affected by the crosslinking density and the particle size of the polymer. hanrimwon.com Characterization of these copolymers is typically performed using techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the chemical structure and scanning electron microscopy (SEM) to observe the morphology. nih.govresearchgate.net

Table 2: Research Findings on Poly(Potassium Acrylate-co-Acrylamide) Synthesis

| Research Focus | Synthesis Method | Key Findings |

|---|---|---|

| Superabsorbent Particles | Inverse Suspension Polymerization | Mean particle diameter decreased with increasing surfactant concentration; swelling ratio was influenced by particle size, crosslinking density, and saline concentration. hanrimwon.com |

| Multi-Structured Hydrogels | Photopolymerization | Controlled synthesis temperature led to higher structural stability; mechanical properties and swelling capacity depended on the concentration of the crosslinking agent. nih.gov |

| Starch-Grafted Superabsorbent | Inverse Suspension Polymerization | Produced fine particles with good compressive strength; the shape of particles was maintained after water absorption. researchgate.net |

| Cassava Starch Grafted Hydrogel | Gamma Irradiation | The addition of 7.5% acrylamide resulted in a water absorption of 460 g/g in distilled water. osti.gov |

Inclusion of Humate/Humic Acid Components in Polymer Networks

The incorporation of humate or humic acid into poly(potassium acrylate) networks is a strategy to enhance the properties of the resulting superabsorbent composites, particularly for agricultural applications. researchgate.netnih.gov These composites are typically synthesized via free-radical aqueous solution polymerization. researchgate.net The process involves reacting acrylic acid, and often a comonomer like acrylamide, with potassium humate in the presence of a crosslinking agent (e.g., N,N'-methylenebisacrylamide) and an initiator (e.g., ammonium persulfate). researchgate.net

The inclusion of potassium humate can improve the polymer's thermal stability and water-retention capabilities. researchgate.net Humic acid can be introduced into the cross-linked copolymer system to improve water absorbency and salt tolerance. nih.gov The reaction conditions, such as the degree of neutralization of acrylic acid and the concentration of the crosslinker, significantly influence the swelling behavior of the final product. researchgate.netnih.gov The resulting network structure is often an interpenetrating network that can effectively store water and nutrients. nih.gov For example, a polyacrylic acid-potassium humate (PAA-KHA) composite was found to have a water absorbency of 1693 g/g in deionized water. nih.gov

Investigations into Poly(3-Sulfopropyl Acrylate Potassium) Derivatives

Research into derivatives of poly(3-sulfopropyl acrylate potassium), often abbreviated as pAESO₃, has focused on creating hydrogels with specific properties suitable for biomedical applications. These investigations explore how polymerization techniques and cross-linking agents can be used to produce materials with desirable mechanical resilience, swelling behavior, and biocompatibility.

A significant area of study involves the synthesis of pAESO₃ hydrogels through radical polymerization. nih.gov In this process, the monomer, 3-sulfopropyl acrylate potassium (AESO₃), is dissolved in ultrapure water along with a cross-linking agent. nih.gov Poly(ethylene glycol) diacrylate (PEGDA) is a commonly used cross-linker because it can allow for in vivo degradation, which is beneficial for medical implants as it reduces long-term side effects associated with foreign bodies. nih.gov The polymerization is initiated by adding a solution of ammonium persulfate (APS), and the reaction is catalyzed by tetramethylethylene diamine (TMEDA). nih.gov This method produces a cross-linked hydrogel network. nih.gov

The resulting pAESO₃-PEGDA hydrogels exhibit a combination of valuable properties. They have demonstrated good mechanical resilience and high compressibility, coupled with a moderate and non-excessive swelling behavior. nih.gov The sulfonate functional groups within the polymer structure enable ion exchange, which is a property of high interest for developing controlled drug delivery systems. nih.gov Furthermore, these hydrogels have shown good cell adhesion and biocompatibility, making them promising candidates for use in biomedical engineering. nih.govrsc.org

Studies have also been conducted to determine the stability of these hydrogels under various sterilization methods required for medical materials. Investigations into steam, radiation, and gas sterilization have shown that the functional properties of the pAESO₃ hydrogel are not significantly compromised, highlighting its potential for clinical use. nih.govrsc.org For instance, after ethylene oxide (ETO) sterilization and autoclaving, no significant changes in mechanical characteristics or swelling behavior were observed. nih.gov Gamma-sterilization, however, was found to cause additional crosslinking, resulting in a slightly lower degree of swelling. nih.gov

The monomer 3-sulfopropyl acrylate potassium salt is recognized for its utility in synthesizing advanced superabsorbent and super porous polymer hydrogels. specialchem.com Its inclusion in polymer chains introduces polar sites, which can improve properties such as antistatic behavior and confer shear stability to aqueous polymer dispersions. specialchem.com

Table 1: Synthesis Components for pAESO₃ Hydrogel via Radical Polymerization

| Component | Function | Reference |

|---|---|---|

| 3-Sulfopropylacrylate potassium (AESO₃) | Monomer | nih.gov |

| Poly(ethylene glycol) diacrylate (PEGDA) | Cross-linker | nih.gov |

| Ammonium persulfate (APS) | Initiator | nih.gov |

| Tetramethylethylene diamine (TMEDA) | Catalyst | nih.gov |

Copolymerization with Other Vinyl Monomers

The copolymerization of potassium acrylate with other vinyl monomers is a widely employed strategy to synthesize superabsorbent polymers (SAPs) with tailored properties for various applications. This approach allows for the modification of the polymer network to enhance characteristics such as swelling capacity, mechanical strength, and stability. Acrylamide and multifunctional vinyl monomers used as cross-linking agents are common comonomers.

One of the most studied systems is the copolymerization of potassium acrylate and acrylamide. The resulting poly(potassium acrylate-co-acrylamide) copolymers are highly effective superabsorbents. researchgate.netnih.gov Various polymerization techniques have been utilized for this synthesis:

Inverse Suspension Polymerization : This method is used to produce superabsorbent polymer particles. researchgate.net The aqueous solution of monomers (potassium acrylate and acrylamide) is dispersed in an organic solvent, forming fine droplets. Polymerization occurs within these droplets, resulting in spherical particles. researchgate.net The particle size, which influences the swelling ratio, can be controlled by adjusting the surfactant concentration. researchgate.net This technique was used to synthesize starch-graft-poly(potassium acrylate-co-acrylamide), creating fine particles with good compressive strength that maintained their shape after water absorption. researchgate.net

Photopolymerization : This technique uses light to initiate polymerization, which allows for better control over the reaction temperature. nih.gov Controlling the synthesis temperature can lead to higher structural stability of the resulting hydrogels during swelling. Photo-initiation has been used to prepare multi-structured poly(potassium acrylate-co-acrylamide) hydrogels with enhanced mechanical properties and well-defined microstructures. nih.gov

The properties of these copolymers are heavily influenced by the concentration of the cross-linking agent and the composition of the comonomers. researchgate.netnih.gov Multifunctional vinyl monomers, such as N,N'-methylenebis(acrylamide), are often incorporated in small amounts to create a cross-linked, three-dimensional network, which is essential for the water-absorbing properties of the hydrogel. google.com A patented process describes the polymerization of a concentrated aqueous solution of potassium acrylate and a polyvinyl monomer without external heating, utilizing the exothermic heat of the reaction to drive off water and produce a dry, solid, water-absorbing resin. google.com

Graft copolymerization is another important methodology. This involves attaching chains of poly(potassium acrylate) or its copolymers onto a natural polymer backbone like starch. researchgate.net This method can improve the biodegradability of the superabsorbent material while maintaining high water retention capacity. The general mechanism involves the generation of free radicals on the starch backbone by an initiator, which then initiates the polymerization of the vinyl monomers. researchgate.net

Table 2: Examples of Copolymerization of Potassium Acrylate with Vinyl Monomers

| Vinyl Comonomer(s) | Polymerization Method | Key Findings / Resulting Polymer Properties | Reference(s) |

|---|---|---|---|

| Acrylamide | Inverse Suspension Polymerization | Synthesis of superabsorbent particles; particle size and swelling ratio dependent on surfactant concentration. | researchgate.net |

| Acrylamide | Photopolymerization | Enhanced mechanical properties and structural stability; formation of well-defined micro- and macrostructures. | nih.gov |

| Acrylamide (grafted onto starch) | Inverse Suspension Polymerization | Produced fine particles with good compressive strength and shape retention after swelling. | researchgate.net |

Polymer Architecture and Network Engineering of Poly Potassium Acrylate Hydrogels

Microstructure and Macrostructure Development in Swollen Hydrogels

Analysis of Pore Size and Morphology

The morphology of poly(potassium acrylate) hydrogels, particularly their pore structure, is a critical factor that governs their macroscopic properties such as swelling capacity and mechanical strength. nih.govmdpi.com This internal architecture is typically analyzed using techniques like scanning electron microscopy (SEM). nih.govresearchgate.netresearchgate.net SEM analysis of dried poly(potassium acrylate) hydrogels, or xerogels, reveals a highly porous internal structure. researchgate.netresearchgate.net These pores are often non-uniform in shape and size. researchgate.net

In poly(acrylamide-co-acrylic acid) potassium salt hydrogels, SEM images of dry samples show a distinct structure, which transforms upon swelling. researchgate.net The swollen state exhibits a different morphology at high magnification, indicating the dynamic nature of the polymer network. researchgate.net For instance, studies on poly(potassium acrylate-co-acrylamide) hydrogels have shown that the microstructure in the dry state can be well-defined, while the hydrated state displays unique meso- and macrostructures. nih.govresearchgate.netnih.gov

The concentration of the crosslinking agent plays a pivotal role in defining the hydrogel's morphology. nih.govmdpi.com In one study, glycerol (B35011) diacrylate (DAG) was used as a crosslinking agent in the photopolymerization of potassium acrylate-co-acrylamide hydrogels. nih.gov The analysis of the resulting xerogels via SEM showed that the morphology was dependent on the amount of DAG used. nih.gov A well-defined transition in morphology, swelling capacity, and Young's modulus was observed between 4 and 5 wt % of DAG. nih.gov This critical concentration is a key reference for producing hydrogels with specific structural and mechanical characteristics. nih.govnih.gov

During the swelling process, these hydrogels can exhibit shape-evolving surface patterns at different scales (micro, meso, and macro). nih.gov These patterns are not merely superficial; they have a significant influence on the mechanical properties of the hydrogel. nih.govresearchgate.net Hydrogels that display these structures tend to have better mechanical properties compared to those that are unstructured. nih.govnih.gov The table below summarizes findings on how crosslinker concentration affects key properties related to network structure.

| Crosslinker (DAG) Conc. (wt %) | Maximum Swelling (g/g) | Young's Modulus (kPa) | Elongation at Break (%) |

| 1 | 217 | 2.0 | 110 |

| 2 | 185 | 3.1 | 100 |

| 3 | 160 | 4.5 | 90 |

| 4 | 135 | 8.0 | 75 |

| 5 | 80 | 25.0 | 50 |

| 6 | 69 | 35.0 | 40 |

| This table is based on data presented in the study on multi-structured potassium-acrylate-based hydrogels, illustrating the inverse relationship between crosslinker concentration and swelling/elongation, and the direct relationship with mechanical strength (Young's Modulus). nih.gov |

Interpenetrating Polymer Network (IPN) Formation in Poly(Potassium Acrylate) Composites

Interpenetrating Polymer Networks (IPNs) represent an advanced class of polymer blends where two or more chemically distinct polymer networks are at least partially interlaced on a molecular scale without being covalently bonded to each other. mdpi.comnih.gov This unique structure allows for the combination of properties from the constituent polymers, often resulting in materials with enhanced performance. nih.govrsc.org In the context of poly(potassium acrylate), forming IPN or semi-interpenetrating polymer network (semi-IPN) composites can improve mechanical properties and compatibility with other materials. researchgate.netresearchgate.net A semi-IPN consists of a cross-linked polymer network interpenetrated by a linear or branched polymer. mdpi.comresearchgate.net

The synthesis of poly(potassium acrylate) based IPNs can be achieved through various methods. One common approach involves synthesizing one network first, and then swelling it with the monomers of the second network, which are subsequently polymerized. nih.gov A simultaneous approach involves polymerizing two different monomer systems via orthogonal reaction pathways at the same time. nih.gov Photopolymerization is a particularly effective technique for creating IPNs as it allows for sequential or simultaneous network formation with high spatial and temporal control. mdpi.comrsc.org

Several studies have explored the creation of IPNs and semi-IPNs incorporating a poly(potassium acrylate) or similar network:

Poly(potassium acrylate) and Polyvinyl Alcohol (PVA): A novel semi-IPN superabsorbent was created by preparing a wheat straw cellulose-g-poly(potassium acrylate) network and interpenetrating it with linear polyvinyl alcohol (PVA). researchgate.net This approach aimed to enhance both mechanical properties and hydrogel compatibility. researchgate.net Similarly, copolymeric acrylamide (B121943)/potassium acrylate (B77674) superabsorbents have been blended with PVA to study the effect on swelling behavior. researchgate.net It was found that increasing the amount of PVA decreased the swelling of the hydrogels, indicating a modification of the network structure. researchgate.net

Poly(potassium acrylate) and Natural Polymers: Semi-IPN and full IPN structures have been created using natural polymers like agar-gelatin as a template for synthesizing other materials, demonstrating the versatility of the IPN concept. researchgate.net

Acrylate and Other Synthetic Polymers: In dental applications, IPNs are formed using resins like urethane (B1682113) dimethacrylate (UDMA) and polymethyl methacrylate (B99206) (PMMA). nih.gov When PMMA powder is mixed with a monomer liquid and polymerized, a semi-IPN is formed. nih.gov This principle of interlacing different polymer networks is broadly applicable to create materials with tailored properties. nih.gov

The formation kinetics of the IPN play a critical role in determining the final morphology and properties of the composite material. nih.govrsc.org The sequence of gelation—which network forms first—can control the degree of phase separation between the networks, thereby influencing the material's thermomechanical properties. rsc.org Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR), SEM, and Thermal Gravimetric Analysis (TGA) are used to confirm the formation and structure of these complex networks. researchgate.net

Advanced Characterization Techniques for Poly Potassium Acrylate Systems

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of poly(potassium acrylate). They allow for the identification of functional groups and the detailed analysis of the polymer chain's configuration.

Fourier Transform Infrared Spectroscopy (FTIR) is a fundamental technique used to identify the chemical functional groups present in poly(potassium acrylate) and its copolymers. researchgate.netresearchgate.netscielo.br The analysis of FTIR spectra confirms the successful polymerization and chemical structure of the hydrogels. researchgate.netscielo.br For instance, in copolymers of acrylate (B77674) and acrylamide (B121943), FTIR can verify the presence of both monomers in the final structure. scielo.br

The spectrum of poly(potassium acrylate) exhibits characteristic absorption bands. A key feature is the strong asymmetric stretching vibration of the carboxylate anion (COO⁻), which is typically observed around 1645 cm⁻¹ to 1540 cm⁻¹. researchgate.net The disappearance of the C=C double bond signal from the acrylic acid monomer (around 1635 cm⁻¹) after polymerization is a clear indicator of the reaction's success. nih.gov Additionally, broad peaks in the range of 3000-3720 cm⁻¹ are attributed to the stretching vibrations of O-H groups from absorbed water and hydrogen bonding within the hydrogel matrix. researchgate.net The C-O stretching vibration can be seen at approximately 1129 cm⁻¹. researchgate.net Researchers have utilized the absorbance ratio of the carboxylate peak (around 1410 cm⁻¹) to the C-H/CH₂ stretching peak (around 2940 cm⁻¹) to quantify the acrylate content in copolymers. scielo.br FTIR is also employed to monitor structural changes during degradation studies, where a decrease in the intensity of peaks corresponding to organic groups like C-H and C=O indicates polymer breakdown. mdpi.com

| Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|

| 3000-3720 | O-H Stretching (from absorbed water) | researchgate.net |

| ~2940 | C-H and CH₂ Stretching | scielo.br |

| ~1645 | Asymmetric Stretching of Carboxylate (COO⁻) | researchgate.net |

| 1540-1329 | Symmetrical Stretching of Carboxylate (COO⁻) | researchgate.net |

| ~1410 | Stretching Vibration of Carboxylate (COO⁻) | scielo.br |

| ~1129 | C-O Stretching | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the polymer's molecular structure, including the arrangement of atoms and the polymer chain conformation. imim.plresearchgate.net Both ¹H NMR and ¹³C NMR are powerful tools for characterizing polyacrylates. researchgate.netijaresm.com

In ¹³C NMR spectra of polyacrylates, signals originating from the carbon atoms of the carbonyl group in the carboxylic acid are typically found between 183 and 185 ppm. imim.pl Changes in the chemical environment, such as cross-linking with metal ions, can cause a decrease in the intensity of these signals and the appearance of new, weaker signals, indicating the incorporation of the ion into the polymer chain. imim.pl The signals for the α-carbon atoms (Cα) and β-carbon atoms (Cβ) in the polymer backbone appear at distinct chemical shifts, for example, around 45 ppm and 36 ppm, respectively. imim.pl For poly(2-methoxyethyl acrylate), solution NMR has been used to identify different states of water within the polymer matrix at ambient temperatures, revealing distinct peaks that correspond to water molecules with different mobilities. nih.gov This technique is sensitive to motional processes on a molecular level, providing insights into the dynamics that govern ionic and segmental motion within the polymer. researchgate.net

| Nucleus | Chemical Shift (ppm) | Assignment | Source |

|---|---|---|---|

| ¹³C | 183.4 - 184.9 | Carbonyl Carbon (-C=O) | imim.pl |

| ¹³C | ~45.6 | α-Carbon (Cα) | imim.pl |

| ¹³C | ~36 | β-Carbon (Cβ) | imim.pl |

Microscopic and Morphological Investigations

Microscopy techniques are vital for visualizing the physical structure of poly(potassium acrylate) from the micro to the macro scale. They reveal the surface topography, internal structure, and dynamic changes during processes like swelling.

Scanning Electron Microscopy (SEM) is an invaluable tool for examining the surface topography and morphology of polymers at the micro and nanoscale. pressbooks.pub For poly(potassium acrylate) systems, SEM is used to characterize the structure of the polymer in both its dry (xerogel) and swollen states. researchgate.net SEM micrographs of dry superabsorbent polymers can show diverse morphologies, including irregular fragmented particles and porous structures. pressbooks.pubresearchgate.net

In the dry state, a poly(acrylamide-co-acrylic acid) potassium salt sample may appear as irregular fragments at low magnification (e.g., x75). researchgate.net Upon swelling, the morphology changes significantly, and at high magnification (e.g., x6000), a more developed, porous internal structure becomes visible. researchgate.net This enhanced surface morphology with macropores and cavities facilitates the diffusion of water molecules into the polymer matrix. researchgate.net SEM analysis can also reveal a rough surface on the polymer films, and the technique is used to observe morphological changes during degradation, where the surface becomes increasingly irregular. mdpi.com The cross-sections of composite films containing polyacrylic acid can be characterized by SEM to assess the dispersion of fillers and the uniformity of the structure. mdpi.com

Optical microscopy is used to observe the meso- and macrostructure of hydrogels, particularly during hydration. nih.gov This technique is effective for visualizing dynamic changes in the hydrogel's structure as it absorbs water. nih.gov When poly(potassium acrylate-co-acrylamide) hydrogels are hydrated, they can spontaneously form distinctive, shape-evolving surface patterns at different scales. nih.govresearchgate.net These patterns can transition through various forms, such as random worms, lamellae, and ordered hexagonal patterns, as the hydrogel swells to its maximum capacity. nih.gov By adapting a digital video camera to the microscope, researchers can capture images of the hydrated samples at different time intervals to study the kinetics of these structural formations. nih.gov Polarized optical microscopy (POM) can also be used to characterize hydrogels, distinguishing between isotropic systems, which show no optical anisotropy, and birefringent systems that do. researchgate.net

Thermal Analysis of Polymer Stability and Transitions

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for determining the thermal stability and phase transitions of poly(potassium acrylate). researchgate.netresearchgate.netyoutube.com These methods measure changes in the physical and chemical properties of the material as a function of temperature. youtube.comyoutube.com

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. youtube.commdpi.com This provides information on the thermal stability and decomposition profile of the polymer. researchgate.netmdpi.com For poly(potassium acrylate) hydrogels, TGA curves typically show high thermal stability, with multiple stages of weight loss. researchgate.netresearchgate.net Minor weight loss often occurs at temperatures below 250 °C, corresponding to the loss of absorbed water. researchgate.net The main decomposition of the polymer backbone occurs at higher temperatures. researchgate.netresearchgate.net For example, one study found that the hydrogels were highly stable, with degradation occurring in the range of 463.15 K to 843.15 K (190 °C to 570 °C). researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. youtube.comhu-berlin.de DSC is used to detect phase transitions, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). hu-berlin.depressbooks.pub The glass transition temperature (Tg) is a key parameter representing the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For poly(potassium acrylate) hydrogels, a Tg of approximately 383.15 K (110 °C) has been reported. researchgate.net Increasing the content of acrylic acid in copolymers has been shown to enhance thermal stability by increasing the glass transition and decomposition temperatures. researchgate.net

| Technique | Parameter | Observed Value / Range | Source |

|---|---|---|---|

| TGA | Degradation Temperature Range | 463.15 K - 843.15 K (190 °C - 570 °C) | researchgate.net |

| TGA | Stages of Decomposition | Three distinct stages observed | researchgate.net |

| DSC | Glass Transition Temperature (Tg) | ~383.15 K (110 °C) | researchgate.net |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Behavior

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition profile of polymeric materials by measuring the change in mass as a function of temperature. youtube.comnih.gov For poly(potassium acrylate) and its copolymers, TGA reveals a multi-stage decomposition process.

The thermal degradation of poly(potassium acrylate) typically occurs in distinct stages. An initial weight loss at temperatures below 250°C is generally attributed to the evaporation of absorbed water. researchgate.net The primary decomposition of the polymer backbone then follows at higher temperatures. In a study of a poly(acrylamide-co-acrylic acid) potassium salt, three main stages of thermal decomposition were identified. researchgate.net A minor weight loss was observed at temperatures below 281°C, followed by significant degradation between 281°C and 430°C, and a final decomposition stage at higher temperatures. researchgate.net Another study on poly(potassium acrylate) showed high thermal stability with degradation occurring in the range of 463.15 K to 843.15 K (190°C to 570°C). researchgate.net The maximum degradation of poly(potassium acrylate) has been observed with a 99.84% weight loss when heated. researchgate.net

The analysis of gaseous byproducts during decomposition, often done by coupling TGA with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), can provide further insights into the degradation mechanism, identifying the release of molecules such as carbon dioxide and water. youtube.comnih.gov

| Polymer System | Decomposition Stage | Temperature Range (°C) | Associated Process | Reference |

|---|---|---|---|---|

| Poly(acrylamide-co-acrylic acid) potassium salt | Stage 1 | 25 - 281 | Initial minor weight loss | researchgate.net |

| Stage 2 | 281 - 430 | Major decomposition | researchgate.net | |

| Stage 3 | > 430 | Final decomposition | researchgate.net | |

| Poly(potassium acrylate) hydrogel | Main Decomposition | 190 - 570 | Polymer degradation | researchgate.net |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermo-analytical technique used to investigate the thermal transitions of polymers, such as the glass transition temperature (Tg) and melting temperature (Tm), by measuring the difference in heat flow between a sample and a reference as a function of temperature. hu-berlin.deazom.com These transitions are indicative of changes in the polymer's molecular mobility and physical state.

For amorphous or semi-crystalline polymers like poly(potassium acrylate), the glass transition temperature is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. thermalsupport.com This transition is observed as a step-like change in the heat flow on a DSC thermogram. tainstruments.com A study on poly(potassium acrylate) hydrogels reported a glass transition temperature of approximately 383.15 K (110°C). researchgate.net The Tg is influenced by factors such as the degree of crosslinking and the presence of comonomers. For instance, in copolymers of acrylic acid, a higher content of the acid can lead to an increase in the glass transition temperature, enhancing thermal stability. researchgate.net

While poly(potassium acrylate) is largely amorphous, any crystalline domains would exhibit a melting transition, which appears as an endothermic peak on the DSC curve. hu-berlin.de DSC can also be used to study crystallization, an exothermic process that can occur upon cooling from the melt or heating above the glass transition temperature. youtube.com

| Polymer System | Thermal Transition | Temperature | Reference |

|---|---|---|---|

| Poly(potassium acrylate) hydrogel | Glass Transition (Tg) | ~110 °C (383.15 K) | researchgate.net |

| Lidocaine/polyacrylate blend (<20% w/w lidocaine) | Glass Transition (Tg) | Composition dependent | nih.gov |

X-ray Diffraction (XRD) for Crystallinity and Structural Insights

X-ray Diffraction (XRD) is a key technique for probing the long-range structural order in materials. For polymers, XRD is primarily used to determine the degree of crystallinity, which significantly impacts their mechanical and physical properties. youtube.com Crystalline regions in a polymer produce sharp diffraction peaks, whereas amorphous regions result in broad halos. youtube.comyoutube.com

Poly(potassium acrylate) is generally considered to be an amorphous polymer. researchgate.net XRD patterns of crosslinked potassium polyacrylate hydrogels typically show a broad, non-distinct halo, which is characteristic of an amorphous structure. researchgate.net This is consistent with the XRD analysis of poly(acrylic acid), which exhibits a broad peak around a 2θ angle of 21°, indicating a low degree of crystallinity. researchgate.net The amorphous nature arises from the random arrangement of the polymer chains, which is common for many synthetic polymers. aau.dk

The degree of crystallinity can be quantitatively estimated from the XRD pattern by comparing the integrated area of the crystalline peaks to the total area under the curve (crystalline peaks and amorphous halo). youtube.comyoutube.com Any observed crystallinity in poly(potassium acrylate) systems could be influenced by factors such as the presence of crosslinkers, comonomers, or specific processing conditions.

| Polymer System | Observed Feature | Interpretation | Reference |

|---|---|---|---|

| Crosslinked Potassium Polyacrylate Hydrogel | Broad, non-distinct halo | Amorphous structure | researchgate.net |

| Poly(acrylic acid) | Broad peak around 2θ = 21° | Low crystalline nature | researchgate.net |

Laser-Induced Breakdown Spectroscopy (LIBS) for Elemental Composition Analysis

Laser-Induced Breakdown Spectroscopy (LIBS) is a rapid and minimally destructive analytical technique used for determining the elemental composition of a sample. youtube.comresearchgate.net The technique involves focusing a high-energy laser pulse onto the sample surface, which ablates a small amount of material and creates a high-temperature plasma. youtube.com As the plasma cools, the excited atoms and ions emit light at characteristic wavelengths, which are collected and analyzed to identify the elements present. youtube.com

For poly(potassium acrylate), LIBS is an effective method for confirming the presence of potassium and other constituent elements. The LIBS spectrum of a material containing potassium will show distinct emission lines corresponding to this element. The most prominent emission lines for potassium are found in the near-infrared region of the spectrum, specifically at 766.57 nm and 769.95 nm. frontiersin.org A study on the degradation of polyacrylate in soil utilized LIBS to track changes in the elemental composition on the polymer surface, identifying the potassium line at 766.3 nm. mdpi.com

LIBS can provide a qualitative and, with appropriate calibration, quantitative analysis of the elemental makeup of poly(potassium acrylate) systems. researchgate.net This is particularly useful for quality control, verifying the incorporation of potassium, and studying the interaction of the polymer with its environment by detecting the presence of other elements. mdpi.comnih.gov

| Element | Characteristic Emission Lines (nm) | Application | Reference |

|---|---|---|---|

| Potassium (K) | 766.3, 766.57, 769.95 | Confirmation of potassium presence in the polymer | frontiersin.orgmdpi.comlibs-info.com |

| Carbon (C) | 589.1 | Analysis of the polymer backbone | mdpi.com |

| Hydrogen (H) | 656.3 | Analysis of the polymer backbone | mdpi.com |

| Oxygen (O) | 757.5 | Analysis of the polymer backbone | mdpi.com |

Theoretical and Computational Modeling of Poly Potassium Acrylate Systems

Molecular Dynamics (MD) Simulations for Understanding Ionic Interactionsacs.orgacs.org

Molecular dynamics (MD) simulations are a cornerstone for studying the behavior of PPA systems at an atomistic level. By simulating the movement of individual atoms and ions over time, MD provides a detailed picture of the forces and interactions that dictate the polymer's structure and dynamics. mdpi.com For polyelectrolytes like PPA, these simulations are particularly adept at elucidating the complex interplay between the charged polymer backbone, mobile counterions (K+), and water molecules.

Atomistic simulations of the unneutralized form, poly(acrylic acid) (PAA), show that properties are significantly linked to their chain conformations. researchgate.net The increase of salt concentrations can lead to the collapse of PAA chains, a phenomenon primarily attributed to the shielding effect of the cations. acs.orgresearchgate.net These simulations can effectively capture hydrogen bonding behaviors and the distribution of counterions. acs.org

Generic coarse-grained (CG) MD simulations are also employed to study ion-containing polymers over larger length and time scales. acs.org This approach allows researchers to investigate aspects like ionic aggregate morphology and the dynamics of counterions and polymers in greater detail than experiments alone might allow. acs.org

Hydrogen bonds play a critical role in the aqueous environment of PPA hydrogels. MD simulations are used to map the hydrogen bonding networks between water molecules, polymer functional groups (carboxylates), and any un-ionized acrylic acid groups. mdpi.com The dynamics of these bonds are fundamental to understanding water structuring within the hydrogel and the mechanisms of water absorption and retention.

The behavior of PPA in aqueous solutions, particularly those containing additional salts, is a key area of investigation using MD simulations. These simulations reveal how the polymer chains respond to changes in the ionic strength of the surrounding solution.

Studies on the closely related poly(acrylic acid) demonstrate that an increase in salt concentration leads to a "collapse" of the polymer chains. acs.org The added cations effectively shield the electrostatic repulsion between the negatively charged carboxylate groups on the polymer backbone, allowing the chain to adopt a more compact conformation. acs.orgresearchgate.net This has a direct impact on the swelling behavior of the hydrogel, as a more coiled polymer network can hold less water. The radius of gyration of the polymer chains is observed to decrease continuously as salt concentration increases, up to a critical point where the shielding effect saturates. acs.org Simulations are also used to investigate salt partitioning between the hydrogel and the surrounding solution, a key process in applications like desalination. rsc.org

Quantitative Structure-Property Relationship (QSPR) Models for Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a polymer with its macroscopic properties. anadolu.edu.tr The core idea is that the properties of a material can be predicted from numerical values, known as molecular descriptors, which are derived from its molecular structure. anadolu.edu.tr This approach can accelerate the development of new materials by predicting their properties before they are synthesized. anadolu.edu.tr

For poly(potassium acrylate) hydrogels, QSPR models can be developed to predict properties like swelling capacity, mechanical strength, and degradation rate. The process involves compiling a dataset of polymers with known properties, calculating a wide range of molecular descriptors for each, and then using machine learning or regression techniques to build a predictive model. nih.govresearchgate.net Descriptors can include attributes related to charge, intermolecular interactions, surface area, and bond types. nih.gov

| Geometric | Molecular Surface Area | Impacts solvent accessibility and swelling kinetics. nih.gov |

This table presents a conceptual overview of descriptors that could be used in QSPR models for PPA, based on general principles of polymer and hydrogel modeling. Specific quantitative relationships require dedicated experimental and computational studies.

Continuum Modeling of Polymer Mechanical Behavior and Swellingaip.orgnih.gov

While MD simulations provide a molecular-level view, continuum models describe the hydrogel as a continuous medium, averaging out the atomistic details. These models are essential for predicting the macroscopic mechanical behavior and swelling dynamics of the hydrogel under various conditions.

The swelling of polyelectrolyte gels is often described by thermodynamic models that balance several osmotic pressures. aip.org The Flory-Rehner theory is a foundational model that considers the free energy of polymer-solvent mixing, the elastic free energy of the polymer network, and the ionic osmotic pressure (Donnan pressure) arising from the imbalance of mobile ions between the gel and the external solution. aip.orgnih.gov This theoretical framework successfully describes the swelling of weakly charged gels but often requires modification for highly charged systems like PPA to account for effects like counterion condensation. nih.gov

Finite Element Models (FEM) are another powerful continuum approach. psu.edu FEM can simulate the swelling dynamics and mechanical deformation of a hydrogel by dividing it into a mesh of smaller elements and solving the governing equations of coupled diffusion and large deformation. scirp.org This method can predict how a hydrogel sample will change shape and size over time when exposed to a solvent. psu.edu

Prediction of Polymer Swelling and Mechanical Properties Based on Structural Parametersbanglajol.inforesearchgate.net

One of the primary goals of modeling is to predict how synthesizing a polymer with specific structural parameters will affect its final properties. For PPA hydrogels, key structural parameters include the crosslinking density, the initial monomer concentration, and the degree of neutralization.

The concentration of the crosslinking agent is one of the most critical factors. A higher crosslinker concentration creates a more tightly connected polymer network. This increased network density restricts the movement and expansion of the polymer chains, leading to a lower swelling capacity but a higher mechanical strength (e.g., a higher elastic modulus). banglajol.inforesearchgate.netnih.gov Conversely, a lower crosslinker concentration results in a softer gel that can absorb significantly more water. banglajol.info This inverse relationship is a fundamental principle in hydrogel design.

The swelling capacity is also influenced by the concentration of ionic groups. For PPA, a higher concentration of potassium acrylate (B77674) units leads to stronger electrostatic repulsion between chains and a greater osmotic pressure, both of which drive swelling, assuming the external salt concentration is low. rsc.org

Table 2: Influence of Structural Parameters on Poly(acrylate) Hydrogel Properties

| Structural Parameter | Effect of Increase | Swelling Capacity | Mechanical Strength (Elastic Modulus) |

|---|---|---|---|

| Crosslinker Concentration | Denser polymer network | Decreases researchgate.netnih.gov | Increases researchgate.net |

| Monomer Concentration (at synthesis) | More polymer chains per unit volume | Decreases acs.org | Increases |

| Ionic Strength of External Solution | Increased charge shielding | Decreases aip.org | Can Increase (due to deswelling) |

This table summarizes general trends observed in experimental and modeling studies of poly(acrylate) hydrogels. The exact quantitative effects depend on the specific chemical components and conditions.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Potassium;prop-2-enoate;prop-2-enoic acid |

| Poly(potassium acrylate) |

| Poly(acrylic acid) |

| Potassium Hydroxide (B78521) |

| Acrylic Acid |

Environmental Fate and Degradation Research of Poly Potassium Acrylate Polymers

Biodegradation Studies and Environmental Persistence in Soil Matrices

Research presents a mixed view on the biodegradability of poly(potassium acrylate). Some sources categorize it as non-biodegradable, suggesting it can persist in the environment for many years. gelsap.comgelsap.com However, a growing body of scientific evidence indicates that it undergoes partial, albeit slow, biodegradation in soil. researchgate.netconsensus.appresearchgate.net

Studies have reported varying degrees of degradation under different conditions. For instance, when poly(potassium acrylate) was buried in soil for ten weeks, it showed significant reductions in dry mass (53%) and water absorbency (54%), indicating partial biodegradation. researchgate.netconsensus.app Another study tracking a copolymer of acrylamide (B121943) and potassium acrylate (B77674) over eight months observed a 31.70% decline in dry mass and a 24.40% decrease in its water-holding capacity. researchgate.net In contrast, research using ¹³C-labeled polyacrylate found much slower degradation rates, with only 0.12-0.24% of the polymer's main chain degrading over a six-month period. researchgate.netnih.govresearchgate.net An outdoor burial test of polyacrylate films measured a weight loss of 1.77% after twelve months. mdpi.com

| Study Focus | Duration | Degradation/Mass Loss Reported | Source(s) |

|---|---|---|---|

| Poly(potassium acrylate) | 10 weeks | 53% reduction in dry mass | researchgate.netconsensus.app |

| Acrylamide/potassium acrylate copolymer | 8 months | 31.70% decline in dry mass | researchgate.net |

| ¹³C-labeled polyacrylate | 6 months | 0.12-0.24% degradation of main chain | researchgate.netnih.govresearchgate.net |

| Polyacrylate films (outdoor burial) | 12 months | 1.77% weight loss | mdpi.com |

The degradation of poly(potassium acrylate) is not attributed to a single cause but is a result of several mechanisms acting in concert.

Microbial Activity : This is a primary driver of biodegradation. Specific soil microorganisms have been identified as capable of breaking down the polymer. These include bacteria such as Rhizobium radiobacter 28SG, Bacillus aryabhattai 31SG, and Bacillus megaterium 37SBG, as well as the fungal complex Acremonium sclerotigenum – Acremonium egyptiacum 25SFG. researchgate.netresearchgate.net Research indicates that while living fungal cultures may fail to degrade the polymer directly, enzymes they produce, such as crude peroxidase, can significantly decrease its dry mass and water absorbency. researchgate.netconsensus.app A hypothetical degradation pathway suggests that microbial monooxygenases could catalyze the breakdown of the polymer chain. researchgate.net White-rot fungus, Phanerochaete chrysosporium, has also been found to biodegrade polyacrylates in soil. mdpi.com

Chemical and Physical Degradation : Ionic interactions between the polymer and salts present in soil water can cause cleavage of the polymer's crosslinkages, leading to a reduction in its swelling capacity. nih.govmdpi.com Physically, polyacrylate films buried in soil develop rough surfaces, cracks, and holes over several months, indicating a surface-level degradation. mdpi.com The uptake of water, causing the polymer to swell, is also an important factor in its degradation. mdpi.com

Beyond natural degradation pathways, research has explored accelerated degradation methods. Thermo-oxidative degradation, particularly using hydrogen peroxide (H₂O₂) at elevated temperatures, has proven highly effective. researchgate.netconsensus.app This chemical oxidation process can efficiently liquefy the polymer, causing significant changes to its structure. researchgate.netconsensus.app

Studies have demonstrated that this method can lead to almost complete degradation of poly(potassium acrylate). researchgate.net The phytotoxicity of the resulting degraded products was assessed, and they were found to be less inhibitory to the germination of sweet corn compared to the untreated polymer. researchgate.netconsensus.app

| Oxidizing Agent | Temperature | Duration | Result (Weight Loss) | Source(s) |

|---|---|---|---|---|

| 12.8% (v/w) H₂O₂ | 65 °C | 7.3 hours | 99.84% | researchgate.netconsensus.app |

The specific characteristics of the soil environment significantly influence the rate and nature of poly(potassium acrylate) degradation. The combination of pH, temperature, humidity, and microbial populations creates a unique degradation setting. mdpi.com

Microorganisms : The presence of specific soil bacteria and fungi is fundamental to biodegradation. researchgate.netresearchgate.netmdpi.com The colonization of the polymer by microbes is a dynamic process; the highest number of soil bacteria on the polymer was found after the first month of soil incubation, with numbers decreasing over the subsequent eight months. researchgate.netresearchgate.net

Temperature and Soil Type : While temperature is a known factor in chemical reactions, its effect on the biodegradation of this polymer may be nuanced. One study found no significant difference in mean degradation rates between effective temperature regimes of 20°C and 30°C after 12 weeks. nih.gov Similarly, that study observed no significant differences in degradation between different soil textures, such as loamy sand and loam. nih.gov

Humidity : The presence of water is critical. The hydrophilic nature of poly(potassium acrylate) means it readily absorbs water, a process that contributes to its degradation pathway by causing swelling and potentially making it more accessible to microbial or chemical attack. mdpi.com

Research on Potential for Long-Term Accumulation in Soil Ecosystems

The half-life of a related copolymer of acrylamide and potassium acrylate has been estimated to range from 0.13 to 1.31 years, further indicating its capacity to remain in the soil for extended periods. researchgate.net Research has also shown that as the polymer degrades, soil elements can adhere to and be incorporated into the polymer's surface layer, altering its composition over time. mdpi.com

Characterization and Identification of Polymer Degradation Products

The identification of specific degradation products is an ongoing area of research. Studies have shown that degradation leads to both physical and chemical changes in the polymer.

Physical and Chemical Alterations : Interaction with ions in water can lead to the formation of polymeric nanoparticles as the hydrogel structure breaks down. nih.govmdpi.comnih.gov Analysis of degraded polymer films using Fourier transform infrared photoacoustic spectroscopy (FTIR-PAS) and laser-induced breakdown spectroscopy (LIBS) revealed a decrease in the concentration of C–H and C=O molecular groups and an increase in elements from the soil, such as silicon (as Si-O groups). mdpi.com This indicates that soil invades the polymer structure as it degrades. mdpi.com

Phytotoxicity of Products : In studies of accelerated thermo-oxidative degradation, the resulting liquid products were tested for their effect on plant life. These degradation products were found to be less inhibitory to the germination of sweet corn seeds than the original, undegraded polymer. researchgate.netconsensus.app

| Degradation Pathway | Observed Change / Identified Product | Analytical Method / Observation | Source(s) |

|---|---|---|---|

| Ionic Interaction | Formation of polymeric nanoparticles | Dynamic Light Scattering (DLS), Z-potential | nih.govmdpi.comnih.gov |

| Soil Burial | Decreased C-H and C=O groups; Adherence of soil elements (Si, K) | FTIR-PAS, LIBS | mdpi.com |

| Soil Burial | Surface roughening, cracks, and holes | Scanning Electron Microscopy (SEM) | mdpi.com |